molecular formula C19H36O3 B8223426 Ethyl 3-oxoheptadecanoate CAS No. 112548-17-1

Ethyl 3-oxoheptadecanoate

Cat. No.: B8223426
CAS No.: 112548-17-1
M. Wt: 312.5 g/mol
InChI Key: DXMQDLALLIBVJR-UHFFFAOYSA-N
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Description

Ethyl 3-oxoheptadecanoate (C₁₉H₃₆O₃) is a long-chain fatty acid ester characterized by a 17-carbon backbone with a ketone group at the third carbon and an ethyl ester moiety at the terminal carboxyl group. It is synthesized via solventothermal reactions involving tin(II) chloride dihydrate and ethyl diazoacetate, followed by chromatographic purification . Key analytical data include:

  • Melting Point: 37–39°C
  • NMR Signals: Distinctive triplet at δ 2.53 ppm (J = 7.4 Hz) for the α-methylene group adjacent to the ketone, and a quartet at δ 4.20 ppm (J = 7.1 Hz) for the ethyl ester .
  • HRMS: [MH]+ observed at m/z 313.2724 (calculated: 313.2743) .

This compound is often used in isotopic labeling studies, as demonstrated by its deuterated analog, ethyl 3-oxo-[14,14,15,15,16,16,17,17,17-²H₉]-heptadecanoate (synthesized for tracer applications in lipid metabolism research) .

Properties

IUPAC Name

ethyl 3-oxoheptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-4-2/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQDLALLIBVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434302
Record name Heptadecanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112548-17-1
Record name Heptadecanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxoheptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

Heptadecanoic acid+EthanolAcid catalystHeptadecanoic acid, 3-oxo-, ethyl ester+Water\text{Heptadecanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Heptadecanoic acid+EthanolAcid catalyst​Heptadecanoic acid, 3-oxo-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of heptadecanoic acid, 3-oxo-, ethyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxoheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of heptadecanoic acid or heptadecanone.

    Reduction: Formation of heptadecanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-oxoheptadecanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of heptadecanoic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release heptadecanoic acid and ethanol. The released heptadecanoic acid can then participate in metabolic pathways, influencing lipid metabolism and energy production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Ethyl 3-oxoheptadecanoate and analogous esters or ketones:

Compound Name Molecular Formula Molecular Weight Functional Groups Chain Length Key Applications/Findings
This compound C₁₉H₃₆O₃ 312.49 g/mol Ketone, Ethyl Ester C17 Isotopic labeling, lipid synthesis
Ethyl palmitate (hexadecanoate) C₁₈H₃₆O₂ 284.48 g/mol Ethyl Ester C16 Insect behavior studies (e.g., antennal responses in Bombus terrestris)
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 g/mol Hydroxyl, Ethyl Ester C12 Biochemical intermediates; purity ≥98%
(²H₅)Ethyl octadecanoate C₂₀H₃₅D₅O₂ 322.33 g/mol Deuterated Ethyl Ester C18 Custom synthesis for metabolic tracing
Key Observations:

The ketone at C3 enhances reactivity, enabling reduction to ethyl 3-hydroxyheptadecanoate (as shown in via NaBH₄ reduction) .

Deuterated Analogs: Deuterated versions, such as (²H₅)ethyl octadecanoate, share synthetic utility for tracer studies but lack the ketone functionality critical for redox reactivity .

Biological Activity: Ethyl palmitate negatively impacts insect olfactory responses, as seen in clothianidin-treated Bombus terrestris . This compound’s bioactivity remains underexplored but may parallel antifungal properties observed in ethyl acetate extracts of spices (e.g., black pepper, clove) .

Physicochemical Properties

  • Solubility: this compound’s long hydrocarbon chain limits aqueous solubility, typical of fatty acid esters. This contrasts with shorter-chain esters like methyl decanoate (C10), which exhibit higher volatility .
  • Thermal Stability : The ketone group may lower thermal stability compared to saturated esters like ethyl stearate (C18), though empirical data are needed.

Biological Activity

Ethyl 3-oxoheptadecanoate, a fatty acid derivative, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is classified as a β-ketoester, characterized by the presence of a ketone functional group adjacent to an ester. Its chemical formula is C19H36O3C_{19}H_{36}O_3. The synthesis typically involves the condensation of heptanoic acid derivatives with ethyl acetoacetate under basic conditions, leading to the formation of the desired compound.

Biological Activities

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is essential for preventing cellular damage and may contribute to its protective effects in various biological systems .

3. Antimicrobial Effects

This compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural preservative or therapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: By inhibiting COX and LOX, the compound reduces the synthesis of pro-inflammatory mediators.
  • Scavenging Free Radicals: Its structure allows it to interact with reactive oxygen species (ROS), thus preventing oxidative damage.
  • Disruption of Microbial Cell Membranes: The hydrophobic nature of fatty acid derivatives aids in disrupting microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

StudyFindings
Study on Anti-inflammatory EffectsDemonstrated significant reduction in cytokine levels in vitro .
Antioxidant Activity AssessmentShowed high efficacy in scavenging DPPH radicals compared to standard antioxidants .
Antimicrobial EfficacyEffective against multiple bacterial strains with minimum inhibitory concentrations (MIC) established .

Q & A

Q. How can computational modeling complement experimental studies of this compound’s interactions with lipid-binding proteins?

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities with PPAR-γ or FABP4, guided by NMR-derived conformational data .
  • MD simulations : Analyze compound stability in lipid bilayers over 100-ns trajectories to validate membrane permeability hypotheses .

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